molecular formula C18H21ClO3 B3935928 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene

1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene

Cat. No.: B3935928
M. Wt: 320.8 g/mol
InChI Key: QKAIKIGEARIMAI-UHFFFAOYSA-N
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Description

1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene is an organic compound with a complex structure. It is characterized by the presence of a chloro group, an ethoxyphenoxy group, and a propoxy group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene typically involves multiple steps. One common method is the reaction of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene with methylating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the chloro group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-3-20-16-7-4-5-8-17(16)21-11-6-12-22-18-13-14(2)9-10-15(18)19/h4-5,7-10,13H,3,6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAIKIGEARIMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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